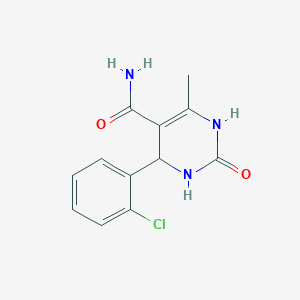
4-(2-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Clorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida es un compuesto heterocíclico que presenta un anillo de pirimidina con varios sustituyentes
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-Clorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida normalmente implica la condensación de 2-clorobenzaldehído con acetoacetato de etilo en presencia de urea. La reacción es catalizada por un ácido, como el ácido clorhídrico, y procede a través de una serie de pasos que incluyen la ciclación y la formación de amida .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones controladas de temperatura y presión, y técnicas de purificación como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Clorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: Las reacciones de sustitución de halógenos pueden ocurrir en el grupo clorofenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: La halogenación se puede lograr utilizando reactivos como la N-bromosuccinimida (NBS) o el yodo.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir un derivado de ácido carboxílico, mientras que la reducción puede producir un alcohol .
Aplicaciones Científicas De Investigación
4-(2-Clorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Explorado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Clorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida implica su interacción con objetivos moleculares específicos. Puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(2-Clorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato
- 4-(2-Clorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-tioamida
Singularidad
4-(2-Clorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida es única debido a sus sustituyentes específicos y las propiedades químicas resultantes.
Propiedades
Fórmula molecular |
C12H12ClN3O2 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-6-9(11(14)17)10(16-12(18)15-6)7-4-2-3-5-8(7)13/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18) |
Clave InChI |
DNZMXFCKBXUNDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















